molecular formula C8H6F4O4S B13441983 3-Fluoro-4-methoxyphenyl trifluoromethanesulfonate

3-Fluoro-4-methoxyphenyl trifluoromethanesulfonate

Cat. No.: B13441983
M. Wt: 274.19 g/mol
InChI Key: OYXBWEJFBZZSFP-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H6F4O4S. It is a derivative of phenyl trifluoromethanesulphonate, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

The synthesis of 3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 3-fluoro-4-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions to yield the desired product . The reaction can be represented as follows:

3-Fluoro-4-methoxyphenol+Trifluoromethanesulfonic anhydride3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate\text{3-Fluoro-4-methoxyphenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate} 3-Fluoro-4-methoxyphenol+Trifluoromethanesulfonic anhydride→3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound can transfer its trifluoromethanesulphonate group to other molecules .

Comparison with Similar Compounds

3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 3-Fluoro-4-methoxyphenyl trifluoromethanesulphonate, particularly its reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C8H6F4O4S

Molecular Weight

274.19 g/mol

IUPAC Name

(3-fluoro-4-methoxyphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H6F4O4S/c1-15-7-3-2-5(4-6(7)9)16-17(13,14)8(10,11)12/h2-4H,1H3

InChI Key

OYXBWEJFBZZSFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OS(=O)(=O)C(F)(F)F)F

Origin of Product

United States

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